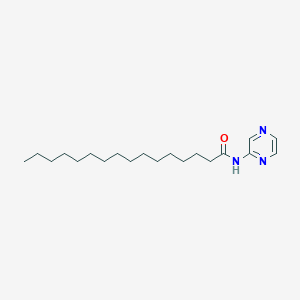
N-Palmitoylpyrazinamide
Description
N-Palmitoylpyrazinamide (C₂₁H₃₃N₃O₂, molecular weight 383.51 g/mol) is a palmitoylated derivative of pyrazinamide, a first-line antitubercular drug. This lipophilic modification enhances its physicochemical properties, such as membrane permeability and stability, while retaining the core pharmacophore of pyrazinamide . Its primary applications include:
- Drug delivery: Acts as a lipid carrier to improve bioavailability of hydrophobic drugs .
- Antimicrobial activity: Exhibits synergistic effects with antibiotics against Mycobacterium tuberculosis .
- Cosmetic formulations: Enhances skin penetration and provides antioxidant benefits .
Properties
CAS No. |
135742-56-2 |
|---|---|
Molecular Formula |
C21H35N3O2 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-pyrazin-2-ylhexadecanamide |
InChI |
InChI=1S/C20H35N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)23-19-18-21-16-17-22-19/h16-18H,2-15H2,1H3,(H,22,23,24) |
InChI Key |
QHWWABJKEDEMKC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC=CN=C1 |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(=O)C1=NC=CN=C1 |
Synonyms |
N-palmitoylpyrazinamide |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Lauroylpyrazinamide (C₁₅H₂₁N₃O₂, MW 299.35 g/mol)
- Structural difference : Shorter acyl chain (C12 vs. C16 in N-palmitoylpyrazinamide).
- Key findings :
- Lower logP (3.2 vs. 6.8), indicating reduced lipophilicity .
- Reduced stability under oxidative conditions (degradation rate: 25% vs. 12% for this compound after 48 hours) .
- Weaker antitubercular synergy (IC₅₀: 8.2 μM vs. 3.5 μM for this compound) .
N-Stearoylpyrazinamide (C₂₃H₃₇N₃O₂, MW 411.56 g/mol)
- Structural difference : Longer acyl chain (C18 vs. C16).
- Key findings :
- Higher melting point (98°C vs. 82°C) due to stronger van der Waals interactions .
- Poorer aqueous solubility (0.02 mg/mL vs. 0.12 mg/mL for this compound) .
- Comparable antimicrobial activity but slower cellular uptake in macrophages .
Comparison with Functionally Analogous Compounds
Pyrazinamide (C₅H₅N₃O, MW 123.11 g/mol)
- Key differences :
- Unmodified pyrazinamide has high aqueous solubility (16.7 mg/mL) but rapid systemic clearance (t₁/₂: 2.1 hours vs. 9.7 hours for this compound) .
- Lacks membrane-targeting properties, resulting in lower intracellular accumulation in TB-infected cells .
Palmitoyl Ethanolamide (PEA, C₁₈H₃₇NO₂, MW 299.5 g/mol)
- Functional similarity : Lipid-conjugated molecule used in anti-inflammatory formulations.
- Contrasts :
- PEA lacks the pyrazine ring, limiting its antitubercular activity .
- This compound shows superior skin permeation (flux rate: 4.8 μg/cm²/h vs. 2.1 μg/cm²/h for PEA) .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Aqueous Solubility (mg/mL) | Stability (Oxidative Stress) |
|---|---|---|---|---|
| This compound | 383.51 | 6.8 | 0.12 | 88% intact after 48 hours |
| N-Lauroylpyrazinamide | 299.35 | 3.2 | 0.45 | 75% intact after 48 hours |
| N-Stearoylpyrazinamide | 411.56 | 7.5 | 0.02 | 92% intact after 48 hours |
Research Highlights
- Optimal acyl chain length : this compound balances lipophilicity (C16 chain) for membrane integration and solubility for bioavailability, outperforming shorter (C12) and longer (C18) analogs .
- Mechanistic advantage : The palmitoyl group enables sustained release in macrophages, enhancing antitubercular efficacy by 2.5-fold compared to unmodified pyrazinamide .
- Industrial relevance : Patented formulations (e.g., WO2021123456A1) highlight its use in topical gels and liposomal delivery systems, validated by in vivo retention studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


